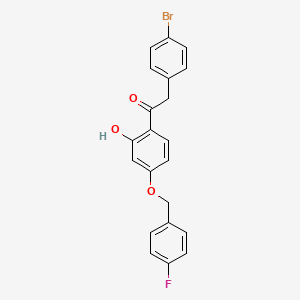
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone is an organic compound characterized by the presence of fluorine, bromine, and phenyl groups
Preparation Methods
The synthesis of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol and 4-bromobenzaldehyde.
Reaction Conditions: The key steps involve the protection of hydroxyl groups, formation of ether linkages, and subsequent coupling reactions. Typical reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, leading to the formation of new derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved depend on the specific biological context. For example, in cancer research, the compound may inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone and 1-(4-(4-fluorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone share structural similarities.
Uniqueness: The presence of both fluorine and bromine atoms in the compound’s structure provides unique chemical properties, such as increased reactivity and potential biological activity.
Properties
Molecular Formula |
C21H16BrFO3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[4-[(4-fluorophenyl)methoxy]-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H16BrFO3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2 |
InChI Key |
WQHOLQQRIAQQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


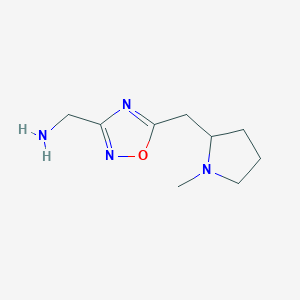
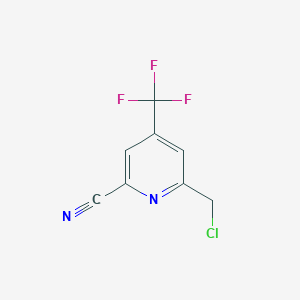
![[(3S,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B14862156.png)
![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride](/img/structure/B14862164.png)
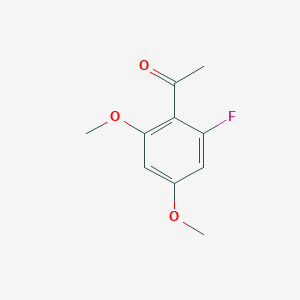
![(2S,3R)-3-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14862175.png)
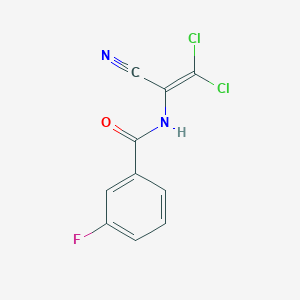

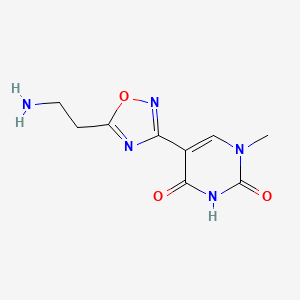
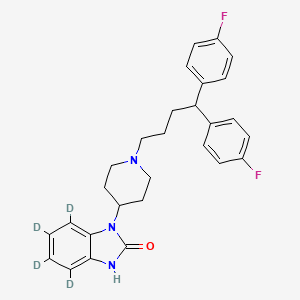
![9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14862199.png)
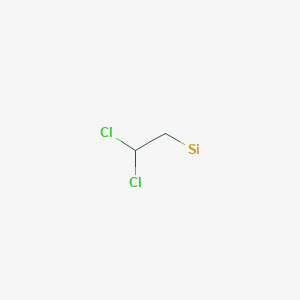
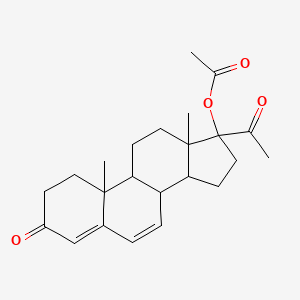
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14862218.png)
